Methyl 2-{[(3,4-dimethoxyphenyl)methyl](4-methylbenzene-1-sulfonyl)amino}benzoate
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Overview
Description
BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER: is a complex organic compound with a unique structure that combines benzoic acid, dimethoxyphenyl, and methylphenyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with dimethoxyphenyl and methylphenyl sulfonyl chlorides under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- Benzoic acid, 3,4-dimethoxy-, methyl ester
- Benzoic acid, 2,3-dimethoxy-, methyl ester
- Benzoic acid, 2-(methylamino)-, methyl ester
Uniqueness: BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Benzoate moiety
- Sulfonamide linkage
- Dimethoxyphenyl group
Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 455.53 g/mol. The structural complexity allows for diverse interactions within biological systems, which may lead to novel therapeutic applications.
1. Anti-inflammatory Properties
Preliminary studies suggest that Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate exhibits anti-inflammatory and analgesic properties. These effects may be beneficial in treating conditions such as arthritis and chronic pain syndromes. The compound appears to interact with specific receptors or enzymes involved in inflammatory pathways, although detailed mechanisms are still under investigation.
2. Anticancer Potential
The structural components of the compound may contribute to its efficacy against certain types of cancer. Initial research indicates that it could inhibit tumor growth by targeting pathways involved in cell proliferation and apoptosis. However, further studies are needed to elucidate its mechanisms of action and specificity against various cancer cell lines.
Research indicates several possible mechanisms through which Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate exerts its biological effects:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Modulation of Apoptosis Pathways : It might induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Receptor Interaction : The compound may interact with specific receptors or enzymes that play a role in pain perception and inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Sulfamethoxazole | Contains sulfonamide group | Widely used antibiotic |
Nimesulide | Contains methoxy groups and sulfonamide | Non-steroidal anti-inflammatory drug |
Celecoxib | Contains sulfonamide and aromatic rings | Selective COX-2 inhibitor |
The uniqueness of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate lies in its specific combination of functional groups, which may confer distinct biological activities not present in the other compounds listed above.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate:
- Anti-inflammatory Activity : In vitro studies demonstrated a significant reduction in inflammatory markers when treated with the compound compared to untreated controls.
- Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
These findings underscore the need for further investigation into the pharmacological properties and therapeutic applications of this compound.
Properties
CAS No. |
23145-61-1 |
---|---|
Molecular Formula |
C24H25NO6S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C24H25NO6S/c1-17-9-12-19(13-10-17)32(27,28)25(21-8-6-5-7-20(21)24(26)31-4)16-18-11-14-22(29-2)23(15-18)30-3/h5-15H,16H2,1-4H3 |
InChI Key |
USSDDCCKQCXZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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